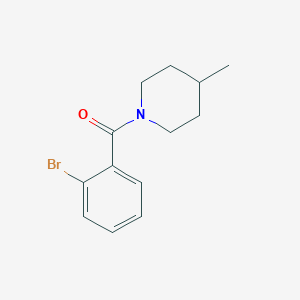![molecular formula C15H20F3N5O2 B5516209 4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)
4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C15H20F3N5O2 and its molecular weight is 359.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.15690938 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Research on derivatives of oxadiazole and piperazine, such as the study by Mallesha et al. (2014), indicates that these compounds exhibit antioxidant activity. The study highlighted that 2,5-disubstituted-1,3,4-oxadiazole derivatives, similar in structural motif to the query compound, possess significant radical scavenging properties, pointing towards potential applications in combating oxidative stress-related diseases (L. Mallesha, K. Harish, K. Mohana, N. D. Rekha, 2014).
Antimicrobial Activities
Compounds featuring the 1,2,4-oxadiazole core, as well as piperidine and imidazole functionalities, have been investigated for their antimicrobial properties. For example, Bektaş et al. (2010) synthesized novel triazole derivatives and evaluated their effectiveness against various microorganisms, demonstrating the potential of such compounds in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
Pharmaceutical Analysis
The structural similarities with ketoconazole, a broad-spectrum antifungal agent, suggest potential applications in pharmaceutical analysis and drug development. Shamsipur and Jalali (2000) discussed the importance of accurately determining compounds like ketoconazole in biological fluids, hinting at the relevance of related compounds in therapeutic monitoring and drug formulation (M. Shamsipur, F. Jalali, 2000).
Antitubercular Activity
Compounds with piperidine and imidazole components have been explored for their antitubercular potential. Badiger and Khazi (2013) reported on Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, indicating the structural components' significance in enhancing pharmacological activities against Mycobacterium tuberculosis (Naveen P.Badiger, I. Khazi, 2013).
Alzheimer's Disease Research
Exploring N-benzylated derivatives of imidazolidin-2-one and pyrrolidin-2-one for anti-Alzheimer's activity suggests a potential avenue for the research and development of treatments for neurodegenerative diseases. Gupta et al. (2020) designed analogs based on the structure of donepezil, a leading Alzheimer's disease medication, demonstrating the importance of structural modifications in enhancing therapeutic efficacy (M. Gupta, Madhwi Ojha, D. Yadav, Swati Pant, Rakesh Yadav, 2020).
Properties
IUPAC Name |
5-[[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]methyl]-3-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5O2/c1-24-9-8-23-7-4-19-13(23)11-2-5-22(6-3-11)10-12-20-14(21-25-12)15(16,17)18/h4,7,11H,2-3,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHLBQDSNQLFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCN(CC2)CC3=NC(=NO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)
![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)
![5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline](/img/structure/B5516143.png)
![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)


![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)
![1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)
